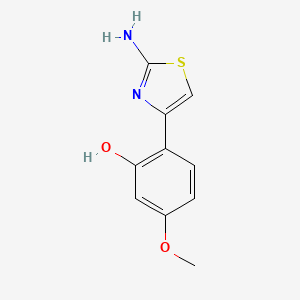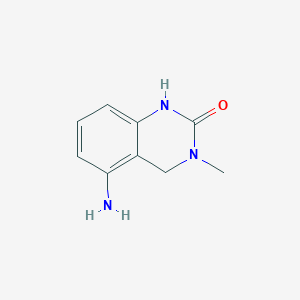
5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Synthesis The compound 5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its derivatives are synthesized through various chemical reactions. Notably, one study demonstrated the synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one derivatives through the reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis with HCl. This synthesis process involved the alkylation and acylation of certain intermediates, leading to compounds with antiallergic activity (Suzuki et al., 1977). Similarly, 2,3-Dihydroquinazolin-4(1H)-one derivatives were synthesized using a one-pot, three-component reaction involving isatoic anhydride and an aromatic aldehyde with ammonium acetate, catalyzed by silica-bonded N-propylsulfamic acid (Niknam et al., 2011).
Biological Activities and Applications The derivatives of this compound exhibit a variety of biological activities:
Anticancer and Antimicrobial Properties : Compounds derived from this compound have shown potential in anticancer and antimicrobial applications. For instance, a series of dyes derived from 2,4-dihydroxyquinoline showed promising DNA protection, antimicrobial, and anticancer activities. Some compounds demonstrated high capacity for DNA binding and cytotoxicity against certain cancer cell lines (Şener et al., 2018). Additionally, peptide derivatives of quinazolinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for novel antimicrobial agents (Kapoor et al., 2017).
Enzyme Inhibition and Pharmaceutical Potential : The derivatives also play a role in enzyme inhibition, which is crucial in drug development. For example, novel quinazolinone derivatives were synthesized and evaluated for their inhibition properties against metabolic enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases. The aromatic ring of the quinazoline moiety was found to be critical in the inhibition of these enzymes, indicating their potential in pharmaceutical applications (Tokalı et al., 2021).
Corrosion Inhibition : Schiff bases derived from this compound have been used as corrosion inhibitors for mild steel. These compounds were found to be highly efficient in preventing corrosion, providing a potential application in material science and engineering (Jamil et al., 2018).
Ecological Applications : Eco-friendly synthesis methods for derivatives of this compound have been developed, utilizing ionic liquids or ionic liquid-water without additional catalysts. This approach not only yields high-quality products but also aligns with green chemistry principles, indicating its relevance in sustainable chemical practices (Chen et al., 2007).
特性
IUPAC Name |
5-amino-3-methyl-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHFALOVYOBNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC=C2NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
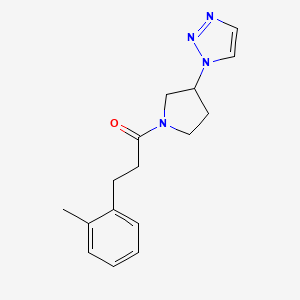
![4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2652152.png)
![3-Chloro-5-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2652154.png)
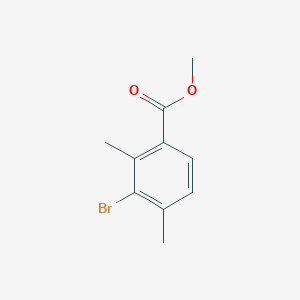
![8-hexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652156.png)
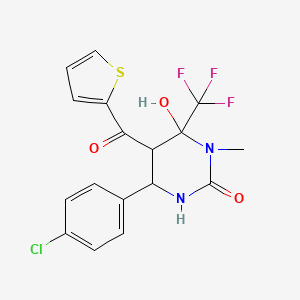
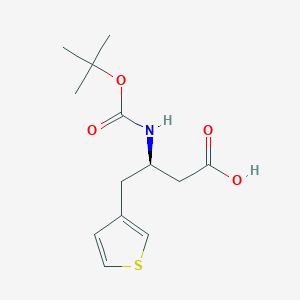
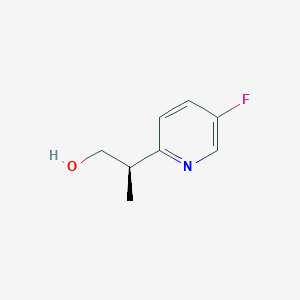
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2652162.png)
![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2652163.png)
![2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride](/img/structure/B2652164.png)
![N-[(1S)-1-Cyanoethyl]-4-methyl-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B2652166.png)
![(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride](/img/structure/B2652167.png)
